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Introduction
N,N-Dimethyltryptamine (DMT) is a potent, short-acting serotonergic psychedelic with

recognized therapeutic potential for various psychiatric disorders. However, its rapid

metabolism by monoamine oxidase A (MAO-A) necessitates intravenous administration and

results in a very short duration of action, posing challenges for therapeutic use. Deuteration,

the selective replacement of hydrogen atoms with their heavier isotope deuterium, has

emerged as a strategy to slow down metabolism, thereby improving pharmacokinetic profiles

and enabling more convenient dosing regimens. This technical guide provides a

comprehensive overview of the initial safety and toxicity studies of deuterated DMT molecules,

with a focus on the leading clinical candidates, CYB004 and SPL028.

Preclinical Safety and Toxicity Assessment
Preclinical studies are fundamental in establishing the initial safety profile of a new chemical

entity. For deuterated DMT, these investigations have focused on in vitro metabolism, receptor

pharmacology, and in vivo pharmacokinetics and toxicology.

In Vitro Metabolism and Pharmacokinetics
The primary rationale for deuterating DMT is to leverage the kinetic isotope effect to reduce the

rate of metabolic degradation by MAO-A. In vitro studies using human liver microsomes and
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hepatocytes have demonstrated the successful application of this principle.

Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of deuterated DMT analogues is typically assessed using the following

protocol:

Test System: Cryopreserved human hepatocytes or liver microsomes are used as the source

of metabolic enzymes.

Test Article Preparation: Deuterated DMT and non-deuterated DMT (as a comparator) are

dissolved in a suitable solvent, usually DMSO, to create stock solutions.

Incubation: The test articles are incubated with the hepatocyte or microsomal suspension in

a phosphate buffer (pH 7.4) at 37°C. The incubation mixture also contains a cofactor, such

as NADPH, to initiate the metabolic reactions.

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15,

30, and 60 minutes).

Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold

organic solvent, such as acetonitrile, which also serves to precipitate proteins.

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed

using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the

remaining concentration of the parent compound.

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in

vitro half-life (t½) and intrinsic clearance (CLint).

Below is a workflow diagram for a typical in vitro metabolism study.
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In Vitro Metabolism Experimental Workflow

Quantitative Data: In Vitro Metabolism of Deuterated DMT

The following table summarizes the in vitro metabolic stability data for various deuterated DMT

analogues compared to non-deuterated DMT (SPL026).

Compound Description

Intrinsic
Clearance
(μL/min/mill
ion cells)

Fold
Change
from
SPL026

Half-life
(min)

Fold
Change
from
SPL026

SPL026

Non-

deuterated

DMT

19.4 1.0 98.9 1.0

SPL028ii D2-DMT 11.7 1.7 170.9 1.7

SPL028i D2-DMT 8.3 2.3 233.1 2.4

SPL028viii D8-DMT 9.3 2.1 206.9 2.1
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Data sourced from a patent application for deuterated N,N-dimethyltryptamine compounds.

Pharmacology
The pharmacological profile of deuterated DMT is not expected to differ significantly from its

non-deuterated counterpart, as deuteration does not typically alter the way a molecule interacts

with its biological targets. Preclinical studies with CYB004 have confirmed this, showing a

similar receptor binding profile to DMT.

Experimental Protocol: Receptor Binding Assay

Receptor binding assays are conducted to determine the affinity of a compound for various

receptors. A typical protocol involves:

Receptor Source: Membranes from cells engineered to express specific serotonin receptors

(e.g., 5-HT2A) are used.

Radioligand: A radioactive molecule (radioligand) known to bind to the target receptor is

used.

Competition Assay: The cell membranes are incubated with the radioligand and varying

concentrations of the test compound (deuterated DMT).

Separation: The receptor-bound radioligand is separated from the unbound radioligand.

Quantification: The amount of radioactivity in the receptor-bound fraction is measured.

Data Analysis: The data is used to calculate the concentration of the test compound that

inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) is

determined.

Quantitative Data: Receptor Binding Profile of CYB004

The following table presents the receptor binding data for CYB004 compared to DMT.
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Receptor
% Inhibition @
10 µM
(CYB004)

Ki (nM)
(CYB004)

% Inhibition @
10 µM (DMT)

Ki (nM) (DMT)

Human 5-HT2A 94 180 96 130

Human 5-HT2B 84 450 96 520

Human 5-HT2C 93 330 99 280

Human 5-HT1A 96 N/A 97 N/A

Rat 5-HT1B 72 N/A 76 N/A

Human 5-HT5A 80 N/A 88 N/A

Human 5-HT6 76 N/A 84 N/A

Human 5-HT7 96 N/A 96 N/A

Data sourced from a preclinical poster presentation on CYB004.

Toxicology
Comprehensive toxicology studies are essential to identify potential safety concerns. While

detailed toxicology reports for deuterated DMT are not publicly available, some information on

the toxicity of non-deuterated DMT in animals can provide a reference point. It is important to

note that specific toxicology studies, such as determining the No-Observed-Adverse-Effect-

Level (NOAEL), are crucial for establishing a safe starting dose in human clinical trials.

Studies in rats have shown the lethal dose (LD50) of DMT to be 50 times the average

ceremonial dose, while other rodent studies have indicated a human equivalent LD50 to be 20

times the ceremonial dose.[1]

Clinical Safety and Tolerability
The initial clinical development of deuterated DMT has focused on establishing its safety,

tolerability, and pharmacokinetic profile in healthy volunteers. Phase 1 clinical trials for both

CYB004 and SPL028 have been completed.
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Experimental Protocol: Phase 1 Clinical Trial Design

A typical Phase 1 study for a novel psychedelic compound like deuterated DMT follows a

structured design:

Study Population: Healthy adult volunteers are recruited. In the case of deuterated DMT

trials, cohorts have included both psychedelic-experienced and psychedelic-naïve

individuals.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalating design is

commonly used.

Dosing and Administration: The investigational drug is administered at ascending dose levels

to different cohorts of participants. For deuterated DMT, both intravenous (IV) and

intramuscular (IM) routes of administration have been evaluated.

Safety and Tolerability Assessments: Participants are closely monitored for adverse events

(AEs). This includes regular measurement of vital signs (blood pressure, heart rate),

electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry).

Pharmacokinetic (PK) Assessments: Blood samples are collected at multiple time points to

determine the plasma concentration of the drug and its metabolites. This data is used to

calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to

maximum concentration), AUC (area under the curve), and half-life.

Pharmacodynamic (PD) Assessments: Subjective effects are measured using validated

questionnaires and rating scales to assess the intensity and quality of the psychedelic

experience.

The diagram below illustrates a generalized workflow for a Phase 1 clinical trial of deuterated

DMT.
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CYB004 Phase 1 Trial
The Phase 1 trial for CYB004 was a three-part study evaluating escalating intravenous doses

of DMT and CYB004 in healthy volunteers.[2] The key findings from this trial include:

Safety and Tolerability: CYB004 was well-tolerated with no serious adverse events reported.

[3] The majority of adverse events were mild to moderate in intensity and resolved without

intervention.[3] The most common adverse events included transient increases in blood

pressure and heart rate, headache, and nausea.[4][5]

Pharmacokinetics: Deuteration of DMT in CYB004 resulted in stronger psychedelic effects at

lower plasma concentrations compared to non-deuterated DMT.[6]

Pharmacodynamics: The psychedelic effects of CYB004 had a rapid onset and persisted for

about 40 minutes after a 5-minute IV bolus, without the need for an extended infusion.[5]

SPL028 Phase 1 Trial
The Phase 1 trial for SPL028 was a two-part study that evaluated both intravenous and

intramuscular doses of SPL028 in healthy participants, including both psychedelic-experienced

and psychedelic-naïve individuals.[2] The key outcomes were:

Safety and Tolerability: Both IV and IM administration of SPL028 demonstrated a favorable

safety and tolerability profile.[2] No serious adverse events were observed, and the majority

of adverse events were mild to moderate and self-limiting.[2]

Pharmacokinetics and Pharmacodynamics: Intramuscular dosing of SPL028 produced

robust psychedelic effects with a short duration.[2] The study successfully identified an IM

dose that resulted in a breakthrough psychedelic experience, with a total duration ranging

from 55 to 120 minutes.[2]

Signaling Pathways
The primary psychological and therapeutic effects of DMT and its deuterated analogues are

attributed to their agonist activity at serotonin receptors, particularly the 5-HT2A receptor. The

binding of deuterated DMT to this G-protein coupled receptor is expected to initiate a cascade

of intracellular signaling events similar to that of non-deuterated DMT.
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The diagram below illustrates the simplified signaling pathway initiated by deuterated DMT

binding to the 5-HT2A receptor.
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Deuterated DMT Signaling Pathway via 5-HT2A Receptor

Conclusion
The initial safety and toxicity studies of deuterated DMT, primarily focusing on CYB004 and

SPL028, have provided promising results. Preclinical data confirms that deuteration effectively

slows metabolism while preserving the desired pharmacological activity at serotonin receptors.

Phase 1 clinical trials in healthy volunteers have demonstrated that both intravenous and

intramuscular administration of these compounds are safe and well-tolerated at the doses

studied. The observed adverse events have been predominantly mild to moderate and

transient in nature.

While these initial findings are encouraging, it is important to acknowledge the limitations of the

currently available public data. Detailed quantitative toxicology data, such as LD50 and NOAEL

values for deuterated DMT, are not yet publicly available. Furthermore, comprehensive tables

of adverse events from the Phase 1 clinical trials with detailed frequency and severity grading

have not been published. As the clinical development of these compounds progresses into later

phases, a more detailed and quantitative understanding of their safety and toxicity profiles will

be essential for regulatory approval and clinical adoption. Researchers and drug development

professionals should continue to monitor for the publication of more detailed preclinical and

clinical study reports to gain a more complete picture of the safety of this promising new class

of therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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